![molecular formula C11H11NO2 B2916459 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione CAS No. 1799728-41-8](/img/structure/B2916459.png)
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” is a seven-membered heterocyclic compound . It is a part of the azepine family, which is known for its significant contribution to medical and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of azepine derivatives like “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” can be achieved through various methods. One approach involves the recyclization of small and medium carbo-, oxa- or azacyclanes . Another method involves multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . A novel approach to the construction of an isolated azepine has been proposed by the recyclization of azacyclobutane .Chemical Reactions Analysis
The chemical reactions involving “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” are diverse. For instance, the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .Applications De Recherche Scientifique
Diversity-Oriented Synthesis of Heterocycles : A study by Hussain et al. (2014) developed an efficient synthetic approach to create a library of fused heterocycles, potentially leading to novel biologically active compounds or drug lead molecules. This process used a Sc(OTf)3-catalyzed tandem functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction (Hussain et al., 2014).
Synthesis of Novel Drug Scaffolds : Antolak et al. (2014) reported the preparation of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones from amino acids, which undergo ring contraction to quinolone-2,4-diones with high enantioselectivity. This provides an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).
Chemical Synthesis and Structure Analysis : Ihnatenko et al. (2021) prepared (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and determined its structure using X-ray crystallography (Ihnatenko et al., 2021).
Chemoselective C-H Functionalization : Research by Bian et al. (2019) explored a Rh(iii)-catalyzed and solvent-controlled double C-H functionalization of benzamides, providing a way for the synthesis of 1H-benzo[c]azepine-1,3(2H)-diones in a chemoselective manner. This study also included experimental and theoretical investigations to understand the effect of the solvent (Bian et al., 2019).
Synthesis of Antineoplastic Agents : Koebel et al. (1975) prepared isosteric thieno[2,3-b]-azepin-4-ones as potential antineoplastic agents. Although preliminary biological data did not indicate significant antineoplastic activity, this research contributes to the exploration of novel antitumor compounds (Koebel et al., 1975).
Orientations Futures
The synthesis of seven-membered heterocycles like “9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione” continues to be a topic of interest. The desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds drives this interest . Future research may focus on developing more efficient synthesis methods and exploring the potential pharmacological applications of these compounds .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as tetrahydrobenzo[b]azepines, are found in a variety of medicines used in the treatment of cardiovascular disease .
Mode of Action
It’s known that it causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . It also acts as an organic electrophile in the P4S10/acyloin reaction .
Biochemical Pathways
The synthesis of benzazepines, a similar class of compounds, is known to be carried out on the basis of one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .
Result of Action
It’s known that it causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Propriétés
IUPAC Name |
9-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-2-4-8-9(13)5-6-10(14)12-11(7)8/h2-4H,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBLMNGAJFMPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

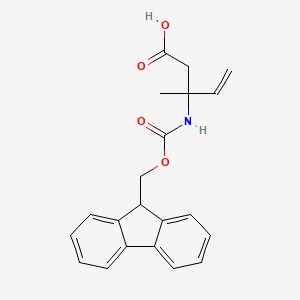
![(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2916381.png)
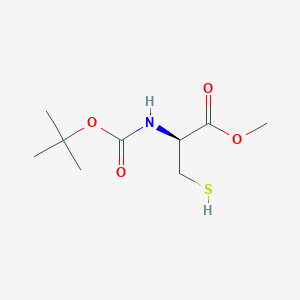
![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)
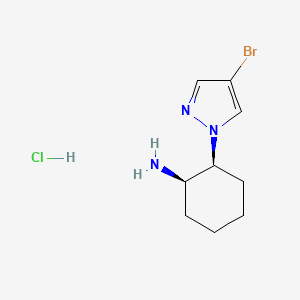
![5-Methoxy-3-methyl-4-nitrobenzo[d]isoxazole](/img/structure/B2916387.png)
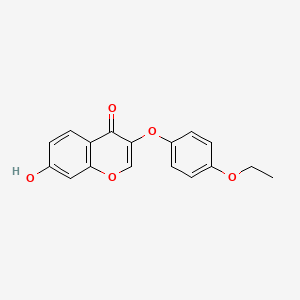
![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)
![(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2916393.png)
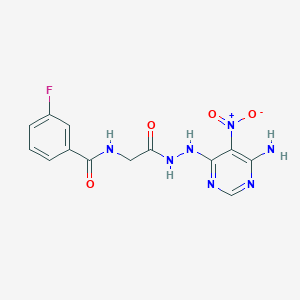

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)
![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)